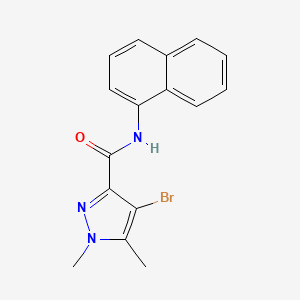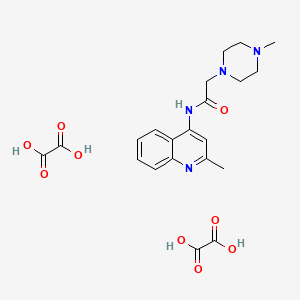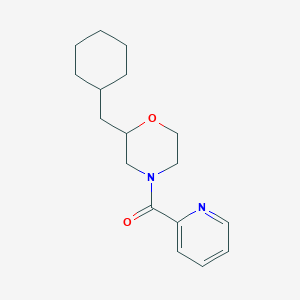![molecular formula C20H29N3O B6017880 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6017880.png)
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, indicating its potential use as an anticonvulsant. This compound has also been found to produce anxiolytic and sedative effects, suggesting its potential use in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine is its high potency and selectivity. This compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it a valuable tool for studying the GABAergic system. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to exhibit neuroprotective properties, suggesting its potential use in slowing or preventing the progression of these diseases. Another area of interest is its potential use in the treatment of anxiety and sleep disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its high potency and selectivity make it a valuable tool for studying the GABAergic system, while its potential therapeutic applications make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-[2-(3-methoxyphenyl)ethyl]piperidine in the presence of a reducing agent. This reaction results in the formation of the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-23-16-19(13-21-23)15-22-11-5-7-18(14-22)10-9-17-6-4-8-20(12-17)24-2/h4,6,8,12-13,16,18H,3,5,7,9-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSCWZWKKZLEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)

![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)

![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6017860.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6017868.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)
